4-[(2-bromophenyl)methoxy]benzohydrazide
Description
4-[(2-Bromophenyl)methoxy]benzohydrazide (CAS: 364745-38-0) is a benzohydrazide derivative characterized by a 2-bromophenoxymethyl substituent at the para position of the benzohydrazide core. Its molecular formula is C₁₄H₁₂BrN₂O₂, with a molar mass of 329.17 g/mol. The compound’s structure features a hydrazide group (–CONHNH₂) linked to a benzene ring substituted with a 2-bromophenoxy moiety (Figure 1). This scaffold is associated with diverse bioactivities, including antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
CAS No. |
325798-56-9 |
|---|---|
Molecular Formula |
C14H13BrN2O2 |
Molecular Weight |
321.17 |
IUPAC Name |
4-[(2-bromophenyl)methoxy]benzohydrazide |
InChI |
InChI=1S/C14H13BrN2O2/c15-13-4-2-1-3-11(13)9-19-12-7-5-10(6-8-12)14(18)17-16/h1-8H,9,16H2,(H,17,18) |
InChI Key |
NYJWYUIICROKPO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)NN)Br |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)NN)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-bromophenyl)methoxy]benzohydrazide typically involves the reaction of 2-bromobenzyl alcohol with benzohydrazide. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the ether linkage. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(2-bromophenyl)methoxy]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the 2-bromobenzyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Oxidation: Formation of benzohydrazide oxides.
Reduction: Formation of benzylamines.
Substitution: Formation of substituted benzohydrazides with various functional groups.
Scientific Research Applications
4-[(2-bromophenyl)methoxy]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Comparisons
Benzohydrazides exhibit structural versatility due to substituent variations on the aromatic rings. Key comparisons include:
Substituent Position and Bond Lengths
- Compound 5 (4-(t-Bu)-N′-(2-hydroxy-3-methoxybenzylidene)benzohydrazide): Crystallizes in a monoclinic Cc space group. The N–N bond length is 1.364 Å, shorter than in other derivatives due to ortho-hydroxy and meta-methoxy substituents, which enhance conjugation and reduce steric strain .
- Compound 14 (4-tert-butyl-N′-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide): Features a monoclinic Pbc2 space group.
Table 1: Crystallographic Data
| Compound | Substituents | N–N Bond Length (Å) | Space Group |
|---|---|---|---|
| 5 | 2-OH, 3-OMe | 1.364 | Monoclinic (Cc) |
| 14 | 4-NMe₂ | 1.375 | Monoclinic (Pbc2) |
| Target | 2-Br, OCH₂(2-BrC₆H₄) | Not reported | – |
Methoxy Substituent Effects
- Positional Effects : In acylhydrazones (e.g., 9h-j), a 3-OMe group on the benzohydrazide moiety (compound 9i) showed the highest cholinesterase inhibition (IC₅₀ = 9.6 µM), while 2- or 4-OMe groups reduced potency (IC₅₀ = 14.06–16.4 µM) .
Anticancer Activity
- Benzimidazole-Linked Derivatives: Compounds 5a (IC₅₀ = 0.0316 µM) and 5b demonstrated superior cytotoxicity against lung adenocarcinoma (A549) compared to cisplatin (IC₅₀ = 0.045–0.052 µM). The 2-methoxy derivative (5c) showed moderate activity (IC₅₀ = 0.06 µM) .
- Trifluoromethyl Derivatives : 4-(Trifluoromethyl)-N′-[4-(trifluoromethyl)benzylidene]benzohydrazide (2l) inhibited acetylcholinesterase (AChE) via mixed-type inhibition (IC₅₀ = 46.8 µM), suggesting electron-withdrawing groups enhance enzyme interaction .
Table 2: Cytotoxicity and Enzyme Inhibition
| Compound | Substituents | Activity (IC₅₀, µM) | Target |
|---|---|---|---|
| 5a | 6-Cl, 2,4-Cl₂ | 0.0316 | A549 lung cancer |
| Cisplatin | – | 0.045–0.052 | A549 lung cancer |
| 9i | 3-OMe | 9.6 | BuChE |
| 2l | 4-CF₃, 4-CF₃ | 46.8 | AChE |
| Target Compound | 2-Br, OCH₂(2-BrC₆H₄) | Not reported | – |
Antimicrobial Activity
- Chloro/Nitro Derivatives : 4-(2-Chloro-8-methoxy-2H-benzo[1,3]oxazin-3(4H)-yl)-N′-(4-nitrobenzylidene)benzohydrazide exhibited broad-spectrum antibacterial activity (MIC < 1 µg/mL) against Gram-positive and Gram-negative strains .
- Bromo Substituents : The target compound’s 2-bromo group may enhance lipophilicity and membrane penetration, but specific antimicrobial data are lacking in the evidence.
Substituent Electronic and Steric Effects
- Electron-Donating Groups (EDGs) : Methoxy (–OMe) groups show positional dependency; 3-OMe enhances cholinesterase inhibition, while 2- or 4-OMe reduce efficacy .
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